molecular formula C20H17NOS B14351049 O-(Diphenylmethyl) phenylcarbamothioate CAS No. 93551-90-7

O-(Diphenylmethyl) phenylcarbamothioate

Cat. No.: B14351049
CAS No.: 93551-90-7
M. Wt: 319.4 g/mol
InChI Key: WOEZQICIQQWHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(Diphenylmethyl) phenylcarbamothioate is a carbamothioate derivative characterized by a diphenylmethyl group attached to a phenylcarbamothioate backbone. Carbamothioates are sulfur-containing analogues of carbamates, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution can significantly alter reactivity, stability, and biological activity compared to oxygenated counterparts .

Properties

CAS No.

93551-90-7

Molecular Formula

C20H17NOS

Molecular Weight

319.4 g/mol

IUPAC Name

O-benzhydryl N-phenylcarbamothioate

InChI

InChI=1S/C20H17NOS/c23-20(21-18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,23)

InChI Key

WOEZQICIQQWHPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=S)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(Diphenylmethyl) phenylcarbamothioate typically involves the reaction of diphenylmethanol with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate ester. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

O-(Diphenylmethyl) phenylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

O-(Diphenylmethyl) phenylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(Diphenylmethyl) phenylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Carbamothioates with Smaller Aromatic Substituents

  • O-Phenyl Carbamothioate (CAS 824-88-4): Structure: Monocyclic phenyl group attached to the carbamothioate moiety (C₇H₇NOS) . Activity: Evidence suggests that compounds with aromatic fragment volumes <112 ų exhibit cytotoxic activity. O-Phenyl carbamothioate, with a smaller substituent, may fall within this range and demonstrate activity in assays such as the PC-3 cell line . Applications: Likely explored for pesticidal or pharmaceutical uses due to its simpler structure.
  • Dimethylcarbamothioate Derivatives (e.g., C₁₇H₁₇NO₃S from ): Structure: Features hydroxy and phenylacetyl substituents, enhancing solubility and reactivity compared to bulky diphenylmethyl groups . Key Difference: Hydrophilic groups improve bioavailability, whereas diphenylmethyl derivatives may suffer from reduced solubility due to increased hydrophobicity.

Bicyclic or Bulky Derivatives

  • Diphenylmethyl-Substituted Compounds :
    • Structural Impact : The diphenylmethyl group (aromatic volume >112 ų) renders derivatives inactive in cytotoxic assays, as observed in PC-3 cell line studies. This steric hindrance likely disrupts molecular interactions critical for activity .
    • O-(Diphenylmethyl) Phenylcarbamothioate : Predicted to exhibit low cytotoxicity based on substituent volume, contrasting with smaller carbamothioates.

Phosphorothioate and Organophosphate Analogues

  • Famphur (Phosphorothioate) :

    • Structure : Contains a thiophosphate ester group (P=S) instead of carbamothioate. Crystallographic studies reveal hydrogen-bonding networks similar to carboxylic acids, influencing stability and crystal packing .
    • Applications : Widely used as pesticides due to acetylcholinesterase inhibition.
  • Omethoate (Organophosphate): Structure: Phosphorothioate backbone with a methylcarbamoyl methyl group. Acts as a potent insecticide via irreversible enzyme inhibition . Comparison: Unlike carbamothioates, organophosphates exhibit higher acute toxicity but poorer environmental persistence.

Data Tables

Table 1: Structural and Activity Comparison of Selected Compounds

Compound Name Molecular Formula Substituent Volume (ų) Cytotoxic Activity (PC-3) Primary Application
O-Phenyl Carbamothioate C₇H₇NOS <112 Active Pharmaceutical research
This compound ~C₂₀H₁₇NOS* >112 Inactive Under investigation
Famphur C₁₀H₁₂NO₅PS₂ N/A N/A Pesticide
Omethoate C₅H₁₂NO₄PS N/A N/A Insecticide

*Inferred formula based on structural nomenclature.

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Solubility Reactivity Biological Target
Carbamothioate (S–C=O) O-Phenyl Carbamothioate Moderate Moderate Enzymes, receptors
Phosphorothioate (P=S) Famphur Low High Acetylcholinesterase
Organophosphate (P=O/S) Omethoate Variable Very High Nervous system enzymes

Research Findings and Implications

  • Substituent Volume and Activity : Bulky aromatic groups like diphenylmethyl (>112 ų) correlate with loss of cytotoxicity, likely due to steric interference with target binding .
  • Functional Group Dynamics : Carbamothioates offer a balance between reactivity and stability, whereas phosphorothioates prioritize potent enzyme inhibition at the cost of higher toxicity .
  • Applications : While diphenylmethyl derivatives may lack cytotoxicity, their structural complexity could be leveraged in materials science or as intermediates in synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.